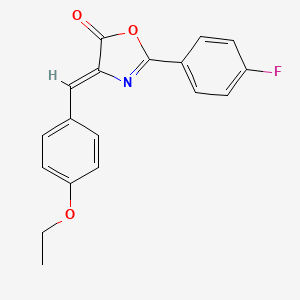![molecular formula C13H21FN2 B5852171 N'-ethyl-N'-[(3-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5852171.png)
N'-ethyl-N'-[(3-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-ethyl-N’-[(3-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to an ethyl-dimethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-ethyl-N’-[(3-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine typically involves a multi-step process. One common method includes the reaction of 3-fluorobenzyl chloride with N,N-dimethylethylenediamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
N’-ethyl-N’-[(3-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Amine oxides or nitroso compounds.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Studied for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism by which N’-ethyl-N’-[(3-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological responses. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.
類似化合物との比較
Similar Compounds
- N-methyl-N-[(3-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine
- N-ethyl-N-[(4-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine
- N-ethyl-N-[(3-chlorophenyl)methyl]-N,N-dimethylethane-1,2-diamine
Uniqueness
N’-ethyl-N’-[(3-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine is unique due to the specific positioning of the fluorophenyl group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic pockets of target proteins.
特性
IUPAC Name |
N'-ethyl-N'-[(3-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN2/c1-4-16(9-8-15(2)3)11-12-6-5-7-13(14)10-12/h5-7,10H,4,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPFRYWAIPAMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
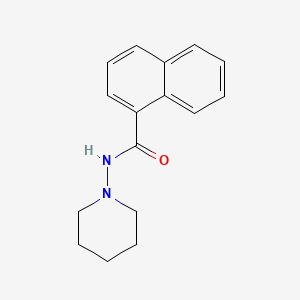
![ethyl 4-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzoate](/img/structure/B5852099.png)
![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)
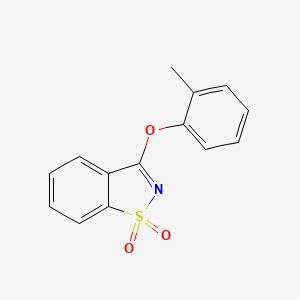
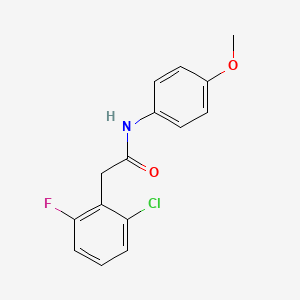
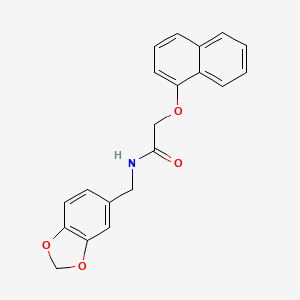
![Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-](/img/structure/B5852123.png)
methanone](/img/structure/B5852124.png)
![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)
![N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B5852134.png)
![3-(4-Chlorophenyl)-2,5-dimethyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5852149.png)
![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5852158.png)
![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)
